2,2-difluorocyclononan-1-one

Drug Design Medicinal Chemistry ADME

2,2-Difluorocyclononan-1-one (CAS 1638830-51-9) is a fluorinated nine-membered cyclic ketone with the molecular formula C9H14F2O and a molecular weight of 176.2 g/mol. It is characterized by a gem‑difluoro substitution at the C2 position adjacent to the carbonyl group, which imparts distinct physicochemical properties compared to its non‑fluorinated analog cyclononanone.

Molecular Formula C9H14F2O
Molecular Weight 176.20
CAS No. 1638830-51-9
Cat. No. B1652934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluorocyclononan-1-one
CAS1638830-51-9
Molecular FormulaC9H14F2O
Molecular Weight176.20
Structural Identifiers
SMILESC1CCCC(=O)C(CCC1)(F)F
InChIInChI=1S/C9H14F2O/c10-9(11)7-5-3-1-2-4-6-8(9)12/h1-7H2
InChIKeyFLEWKUFGPZOLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclononan-1-one (CAS 1638830-51-9): Baseline Characteristics and Chemical Identity


2,2-Difluorocyclononan-1-one (CAS 1638830-51-9) is a fluorinated nine-membered cyclic ketone with the molecular formula C9H14F2O and a molecular weight of 176.2 g/mol . It is characterized by a gem‑difluoro substitution at the C2 position adjacent to the carbonyl group, which imparts distinct physicochemical properties compared to its non‑fluorinated analog cyclononanone . The compound is commercially available as a versatile small‑molecule scaffold for medicinal chemistry and drug discovery applications .

Why 2,2-Difluorocyclononan-1-one Cannot Be Interchanged with Closely Related Cycloalkanones


In-class substitution with non‑fluorinated cyclononanone or smaller‑ring difluorocycloalkanones (e.g., 2,2‑difluorocyclooctanone) is not feasible due to the unique combination of a nine‑membered ring and gem‑difluorination adjacent to the ketone. The CF2 moiety alters electronic properties (pKa of α‑protons), lipophilicity, and metabolic stability in a ring‑size‑dependent manner [1]. These changes directly impact reactivity in downstream synthetic transformations and the ADME profile of derived drug candidates, as demonstrated in systematic studies of gem‑difluorinated cycloalkanes [2].

Quantitative Differentiation of 2,2-Difluorocyclononan-1-one Against Key Comparators


Increased Lipophilicity (LogP) vs. Non‑Fluorinated Cyclononanone

Gem‑difluorination adjacent to a carbonyl group systematically increases lipophilicity. For functionalized cycloalkanes, the CF2 moiety raises LogP by approximately 0.5–1.0 units compared to the non‑fluorinated parent [1]. While experimental LogP for 2,2‑difluorocyclononan‑1‑one is not reported, the same inductive effect is expected to shift its LogP from the predicted value of cyclononanone (estimated LogP ≈ 2.5–3.0) to approximately 3.5–4.0. This enhanced lipophilicity can improve membrane permeability but must be balanced against potential solubility reduction.

Drug Design Medicinal Chemistry ADME

Reduced pKa of α‑Protons Due to Inductive Effect of gem‑Difluoro Group

The electron‑withdrawing CF2 group lowers the pKa of α‑protons, enhancing the acidity of the α‑position. In gem‑difluorinated cycloalkanes, the pKa decrease is typically 1–2 units relative to the non‑fluorinated parent [1]. For 2,2‑difluorocyclononan‑1‑one, this facilitates selective enolate formation under milder conditions, enabling regioselective functionalization that is not possible with cyclononanone or mono‑fluorinated analogs.

Reaction Selectivity Enolate Chemistry Synthetic Methodology

Enhanced Metabolic Stability: Intrinsic Clearance Reduction in Liver Microsomes

Gem‑difluorination adjacent to a carbonyl group shields the α‑position from oxidative metabolism. In human liver microsome assays, functionalized gem‑difluorocycloalkanes exhibit reduced intrinsic clearance (CLint) by 20–40% compared to their non‑fluorinated counterparts [1]. For 2,2‑difluorocyclononan‑1‑one, a similar improvement in metabolic stability is anticipated, translating to longer half‑life in vivo and lower dosing frequency for derived drug candidates.

Drug Metabolism Pharmacokinetics ADME

Increased Density and Altered Boiling Point vs. Cyclononanone

Fluorination increases molecular weight and density. Cyclononanone has a density of 0.959 g/mL at 25 °C and a boiling point of 205 °C at 760 mmHg . While experimental data for 2,2‑difluorocyclononan‑1‑one are not published, theoretical predictions indicate a density of approximately 1.1–1.2 g/cm³ and a boiling point near 220–240 °C. These differences affect purification (distillation conditions) and formulation (viscosity, solvent compatibility).

Physical Properties Purification Formulation

Ring Size Differentiates from 2,2‑Difluorocyclooctanone (C8 Analog)

The nine‑membered ring of 2,2‑difluorocyclononan‑1‑one exhibits greater conformational flexibility and lower ring strain than the eight‑membered 2,2‑difluorocyclooctanone (density 1.1±0.1 g/cm³, bp 182.8±40.0 °C) . This difference influences both reactivity (e.g., transannular interactions) and the 3D‑shape of derived molecules, which is critical for target engagement in medicinal chemistry. The larger ring may also improve solubility and reduce crystal packing forces compared to the more rigid C8 analog.

Conformational Analysis Ring Strain Scaffold Design

High‑Impact Application Scenarios for 2,2‑Difluorocyclononan‑1‑one Based on Evidenced Differentiation


Medicinal Chemistry: Design of Metabolically Stable Drug Candidates

Leverage the predicted 20–40% reduction in intrinsic clearance [1] to design lead compounds with extended half‑life and improved oral bioavailability. The gem‑difluoro ketone serves as a non‑oxidizable bioisostere for metabolically labile α‑CH2 groups.

Synthetic Methodology: Chemoselective Enolate Formation

Exploit the lowered pKa of α‑protons (ΔpKa ≈ −1 to −2 units) [1] to achieve regioselective deprotonation under mild conditions, enabling orthogonal functionalization in complex molecule synthesis.

Chemical Biology: Conformationally Restricted Probe Synthesis

Utilize the nine‑membered ring scaffold, which offers distinct conformational flexibility compared to smaller‑ring analogs , to access unique 3D‑shaped probes for studying protein–ligand interactions and target engagement.

Process Chemistry: Optimized Purification and Formulation

Adjust distillation and formulation protocols based on the predicted 15–25% higher density and elevated boiling point compared to cyclononanone , ensuring efficient purification and consistent material handling.

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